1,3-Benzothiazole-2,5-diamine

Descripción general

Descripción

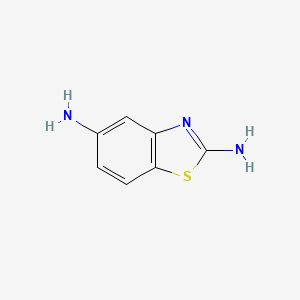

1,3-Benzothiazole-2,5-diamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse biological and pharmacological activities. The compound has a molecular formula of C7H7N3S and a molecular weight of 165.22 g/mol .

Mecanismo De Acción

Target of Action

1,3-Benzothiazole-2,5-diamine is a derivative of benzothiazole, a heterocyclic compound that has been found to have a wide spectrum of biological activity Benzothiazole derivatives have been reported to interact with various enzymes and proteins, including acetylcholinesterase (ache), butyrylcholinesterase (bche), monoamine oxidase a (mao-a), and monoamine oxidase b (mao-b) . These enzymes play crucial roles in various biochemical pathways, including neurotransmission and apoptosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the activity of enzymes such as ache, bche, mao-a, and mao-b . This inhibition can lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting signal transmission between neurons.

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the activity of AChE and BChE, enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting these enzymes, benzothiazole derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Result of Action

Benzothiazole derivatives have been reported to have various biological effects, including antimicrobial, antitumor, antifungal, anthelmintic, anti-diabetic, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, benzothiazole and its derivatives have been detected in ambient particles (PM 2.5) in various cities, indicating that they can be influenced by environmental factors . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2,5-diamine can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and solvents like dioxane .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Benzothiazole-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

1,3-Benzothiazole-2,5-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its use in drug discovery and development, particularly for its potential as an enzyme inhibitor.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminobenzothiazole

- 2-Mercaptobenzothiazole

- 2-Substituted Benzothiazoles

Uniqueness

1,3-Benzothiazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzothiazole derivatives, it has two amino groups at positions 2 and 5, which can significantly influence its reactivity and interactions with biological targets .

Actividad Biológica

1,3-Benzothiazole-2,5-diamine is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, antidiabetic, anticancer, and anti-inflammatory properties. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This structural configuration is crucial for its biological activity. The presence of amino groups at positions 2 and 5 enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of 1,3-benzothiazole derivatives. The compound exhibits activity against various bacterial strains by inhibiting critical enzymes such as DNA gyrase and dihydroorotase.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Mechanism |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.008 | DNA gyrase inhibition |

| 2 | Escherichia coli | 0.03 | Dihydroorotase inhibition |

| 3 | Streptococcus pneumoniae | 0.06 | Targeting bacterial cell wall synthesis |

The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antidiabetic Effects

Recent research has highlighted the potential of this compound in managing diabetes through the inhibition of α-amylase. A study synthesized derivatives that showed significant inhibition percentages compared to acarbose, a standard antidiabetic drug.

Table 2: α-Amylase Inhibition Activity

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| 8f | 50 | 87.5 ± 0.74 |

| 25 | 82.27 ± 1.85 | |

| 12.5 | 79.94 ± 1.88 | |

| Acarbose | 50 | 77.96 ± 2.06 |

The most potent derivative (8f) demonstrated an impressive inhibition rate of up to 87.5% at a concentration of 50 µg/mL , showcasing its potential as a therapeutic agent in diabetes management .

Anticancer Properties

The anticancer activity of benzothiazole derivatives has been extensively studied. Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Table 3: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| B7 | A431 | 1.00 |

| A549 | 2.00 | |

| H1299 | 1.50 |

For instance, compound B7 was effective in inhibiting the proliferation of A431 cells with an IC50 value of 1.00 µM , indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, benzothiazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study: Anti-inflammatory Activity Assessment

A recent study evaluated various benzothiazole derivatives for their ability to reduce inflammation in vitro and in vivo models. The findings suggested that these compounds significantly decreased the secretion of inflammatory mediators.

Propiedades

IUPAC Name |

1,3-benzothiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354313 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50480-29-0 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 1,3-Benzothiazole-2,5-diamine supported on nanocellulose as a catalyst in organic synthesis?

A1: The research highlights several advantages of this catalytic system []:

Q2: What are the potential future applications of this catalytic system?

A2: The research suggests that this novel catalytic system has potential applications in the synthesis of various heterocyclic compounds beyond 1,2,4-Triazole derivatives []. Further investigation into its activity and selectivity in other reactions could lead to its wider adoption in organic synthesis. Additionally, exploring different nanocellulose sources and optimizing the immobilization process could further enhance the catalyst's performance and sustainability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.